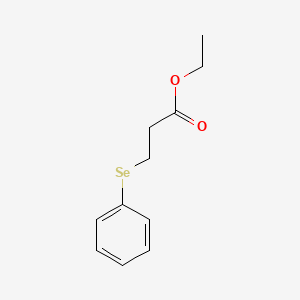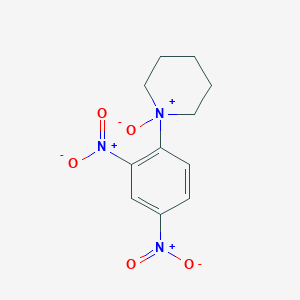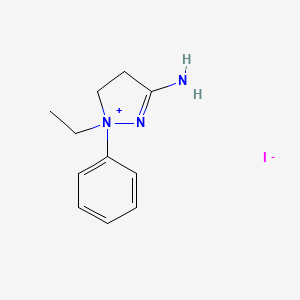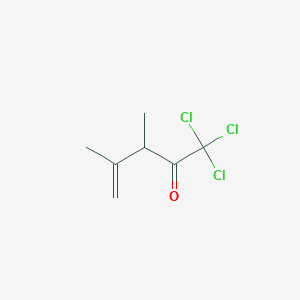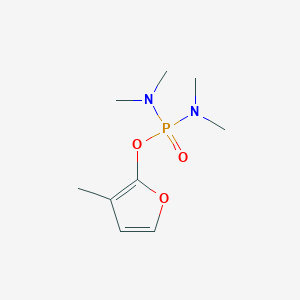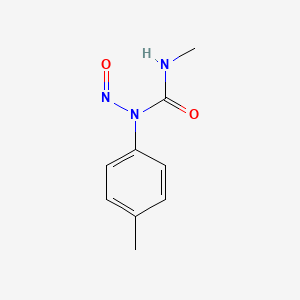
N'-Methyl-N-(4-methylphenyl)-N-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Methyl-N-(4-methylphenyl)-N-nitrosourea is an organic compound with the molecular formula C9H11N3O2. It is a member of the nitrosourea family, which is known for its applications in chemotherapy due to its ability to alkylate DNA. This compound is characterized by the presence of a nitroso group (-NO) attached to the urea moiety, which contributes to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-Methyl-N-(4-methylphenyl)-N-nitrosourea can be synthesized through various methods. One common approach involves the reaction of N-methyl-N-(4-methylphenyl)urea with nitrous acid. The reaction typically occurs under acidic conditions, where nitrous acid is generated in situ from sodium nitrite and hydrochloric acid. The reaction proceeds as follows:
N-methyl-N-(4-methylphenyl)urea+HNO2→N’-Methyl-N-(4-methylphenyl)-N-nitrosourea+H2O
Industrial Production Methods
In an industrial setting, the production of N’-Methyl-N-(4-methylphenyl)-N-nitrosourea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N’-Methyl-N-(4-methylphenyl)-N-nitrosourea undergoes several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can react with the nitroso group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted ureas depending on the nucleophile used.
Scientific Research Applications
N’-Methyl-N-(4-methylphenyl)-N-nitrosourea has a wide range of applications in scientific research:
Biology: Studied for its mutagenic and carcinogenic properties, providing insights into DNA damage and repair mechanisms.
Medicine: Investigated for its potential use in chemotherapy due to its ability to alkylate DNA and inhibit cancer cell growth.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The primary mechanism of action of N’-Methyl-N-(4-methylphenyl)-N-nitrosourea involves the alkylation of DNA. The nitroso group reacts with nucleophilic sites on DNA, leading to the formation of covalent bonds. This alkylation can result in DNA cross-linking, strand breaks, and ultimately, cell death. The compound targets rapidly dividing cells, making it effective against cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-nitrosourea (MNU): Similar in structure but lacks the 4-methylphenyl group.
N-Ethyl-N-nitrosourea (ENU): Contains an ethyl group instead of a methyl group.
N-Nitrosomethylurea (NMU): Lacks the N-methyl and 4-methylphenyl groups.
Uniqueness
N’-Methyl-N-(4-methylphenyl)-N-nitrosourea is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets and pathways, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
110363-54-7 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-methyl-1-(4-methylphenyl)-1-nitrosourea |
InChI |
InChI=1S/C9H11N3O2/c1-7-3-5-8(6-4-7)12(11-14)9(13)10-2/h3-6H,1-2H3,(H,10,13) |
InChI Key |
GACVJTVJQWGQRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)NC)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


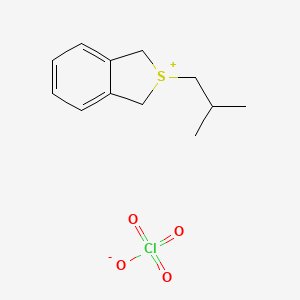
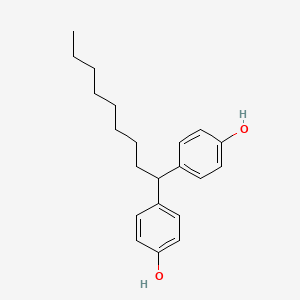
![2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane](/img/structure/B14336955.png)
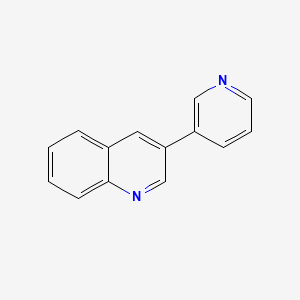

![Phenol, 2-[[[2-(ethylamino)ethyl]imino]methyl]-](/img/structure/B14336968.png)
![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal](/img/structure/B14336985.png)
